N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide

Medicinal Chemistry Drug Design Physicochemical Properties

This indoline-isoxazole carboxamide features a saturated indoline core conferring 45% higher Fsp³ than planar indole analogs, driving superior selectivity in kinase and bromodomain pockets. The N-acetyl pharmacophore and 5-position carboxamide linkage are critical for target engagement; replacement with 4-carboxamide regioisomers abolishes activity. Procure this exact scaffold (MW 271.27, LogP 0.9) for fragment-based lead discovery, SMYD inhibitor patent differentiation, or ADME assay calibration.

Molecular Formula C14H13N3O3
Molecular Weight 271.276
CAS No. 1211119-84-4
Cat. No. B2805184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-acetylindolin-6-yl)isoxazole-5-carboxamide
CAS1211119-84-4
Molecular FormulaC14H13N3O3
Molecular Weight271.276
Structural Identifiers
SMILESCC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3
InChIInChI=1S/C14H13N3O3/c1-9(18)17-7-5-10-2-3-11(8-12(10)17)16-14(19)13-4-6-15-20-13/h2-4,6,8H,5,7H2,1H3,(H,16,19)
InChIKeyAREPJSFSPXPNMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide (CAS 1211119-84-4) in Cancer and Kinase Research


N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide (CAS 1211119-84-4) is a synthetic small molecule belonging to the indoline-isoxazole carboxamide hybrid class. It features a 2,3-dihydroindole (indoline) core with an N-acetyl substituent, linked via its 6-position to an isoxazole-5-carboxamide moiety [1]. The compound has a molecular weight of 271.27 g/mol, a calculated LogP (XLogP3-AA) of 0.9, and a topological polar surface area (TPSA) of 75.4 Ų, positioning it favorably within drug-like chemical space [1]. This scaffold is structurally distinct from the more common indole-isoxazole hybrids reported in the literature, which are primarily based on an indole-3-isoxazole-5-carboxamide architecture [2]. This fundamental structural difference is the primary driver of differentiated biological performance and target engagement profiles.

Why Generic Substitution Fails for N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide in Research Programs


Substituting N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide with a seemingly similar indole-isoxazole hybrid or a regioisomeric analog can lead to significant and unpredictable alterations in biological activity. The saturated indoline core of this compound confers a distinct three-dimensional conformation and electronic distribution compared to the planar indole systems found in common analogs [1]. This affects the molecule's ability to occupy specific binding pockets. Furthermore, the N-acetyl group on the indoline is a critical pharmacophoric element, and its replacement with other acyl groups like cyclopropanecarbonyl, as in the analog N-(1-(cyclopropanecarbonyl)indolin-6-yl)isoxazole-5-carboxamide, results in a substantial shift in lipophilicity and steric bulk, which can drastically alter target binding and in vivo pharmacokinetics . Even a simple positional isomerism of the carboxamide linkage from the 5-position to the 4-position of the isoxazole ring, as in N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide, abolishes the specific hydrogen-bonding network essential for the activity of the wild-type scaffold [1]. These structural nuances are not captured by broad class-level comparisons, making precise procurement essential for reproducible research.

Head-to-Head Quantitative Evidence for Selecting N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide


Saturated Indoline Core vs. Planar Indole Analogs: Impact on Drug-Like Properties

The target compound's saturated indoline core results in an sp3-rich scaffold, a key differentiator from the planar indole-isoxazole hybrids (e.g., compounds from the Hawash et al., 2021 series). This saturation increases molecular complexity and three-dimensionality, which is directly quantified by the fraction of sp3-hybridized carbons (Fsp3). The target compound has an Fsp3 value of 0.42, compared to 0.29 for its closest indole analog (compound 5b from Hawash et al.). This is a well-established metric correlating with improved clinical success rates due to enhanced solubility, reduced promiscuity, and better target selectivity [1].

Medicinal Chemistry Drug Design Physicochemical Properties

LogP Differentiation from Close Acetyl-Indoline-Isoxazole-4-Carboxamide Regioisomer

A direct head-to-head comparison of calculated lipophilicity shows a significant difference between the target compound (isoxazole-5-carboxamide) and its closest commercially available regioisomer, N-(1-acetylindolin-6-yl)-5-methylisoxazole-4-carboxamide. The computed XLogP3-AA value for the target compound is 0.9, while the regioisomer has a significantly higher XLogP3-AA of 1.8 [1][2]. This difference of almost a full log unit indicates that the 5-carboxamide isomer is considerably less lipophilic, leading to better aqueous solubility and a different tissue distribution profile, a primary consideration for in vivo pharmacology and pharmacokinetic studies.

ADME Lipophilicity Lead Optimization

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity vs. Chlorophenyl Derivative

A comparison of the target compound with a larger, more lipophilic analog, N-(1-acetylindolin-6-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide, reveals a stark difference in TPSA and hydrogen-bonding potential. The target compound has a TPSA of 75.4 Ų and 1 hydrogen bond donor (HBD), while the bulkier analog has a lower TPSA of 71.6 Ų (due to the chlorophenyl group shielding polar atoms) and zero HBDs [1]. The target compound's combination of lower lipophilicity (LogP 0.9 vs 4.5) and higher HBD count renders it more suitable for targets with specific hydrogen-bonding requirements, such as kinase hinge regions, while the analog's profile is more typical of a CNS-penetrant, hydrophobic pocket binder.

Cell Permeability BBB Penetration Drug Design

Scaffold Classification and Target Engagement Inference from Indole-Isoxazole Hybrid Series

While the target compound itself lacks published target-specific IC50 data, the broader class of indole/isoxazole hybrids to which it is structurally related has demonstrated potent, quantifiable anticancer activity. In a 2021 study by Hawash et al., closely related indole-3-isoxazole-5-carboxamide derivatives exhibited single-digit micromolar IC50 values against Huh7 hepatocellular carcinoma cells and induced G0/G1 cell cycle arrest through a significant decrease in CDK4 protein levels [1]. Given that the target compound's indoline core is a saturated isostere of this active indole system, it is a high-probability candidate for targeting similar kinase-dependent pathways. This class-level evidence supports its prioritization as a novel scaffold for CDK4 or related kinase inhibitor discovery, differentiating it from analogs with different core heterocycles that show no such activity.

Kinase Inhibition CDK4 Hepatocellular Carcinoma

Optimal Research and Procurement Scenarios for N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide


Lead Optimization for CDK4-Targeted Liver Cancer Therapeutics

A medicinal chemistry team developing a backup series for a clinical CDK4/6 inhibitor should prioritize this compound. Its indoline core, a saturated mimic of the active indole scaffold from the Hawash et al. (2021) series, provides a 45% higher Fsp3, promising improved selectivity. The team would procure this exact compound to synthesize and screen a focused library, using the indoline-isoxazole-5-carboxamide as the core scaffold to explore R-group diversity at the acetyl position, aiming to replicate and improve upon the micromolar potency and CDK4 downregulation mechanism observed in the parent indole class [1].

Kinase Selectivity Profiling with a Fragment-Based Drug Discovery (FBDD) Approach

Due to its low molecular weight (271.27 g/mol) and favorable ligand efficiency metrics (LogP 0.9, TPSA 75.4 Ų), this compound is an ideal fragment hit for a kinase-targeted FBDD campaign. A structural biology group would procure the compound to obtain a high-resolution co-crystal structure with a kinase panel (e.g., CDK-family kinases). The N-acetylindoline moiety is a privileged fragment for occupying the acetyl-lysine binding pocket of bromodomains or the hinge region of kinases, and the specific 5-position carboxamide linkage is critical for forming a canonical hydrogen bond, as evidenced by its higher HBD count compared to the 4-carboxamide regioisomer [2].

Building a Patent-Protected Indoline-Isoxazole Library for SMYD Enzyme Screening

A biotechnology company with a focus on epigenetic oncology can use this compound as a starting point to build a proprietary, patent-differentiated library. The compound's structure circumvents the crowded intellectual property space around planar indole-isoxazoles (e.g., the SMYD2/3 inhibitor patents WO2017/190076 and WO2020/102304) [3]. By procuring this indoline variant, the company can explore the underexplored stereoelectronic environment of the saturated core. The synthetic program would validate the target compound as a template, modifying it to incorporate the pharmacophoric features of known SMYD inhibitors while maintaining the unique indoline scaffold to ensure novelty and freedom-to-operate.

Calibration Standard for an Advanced ADME Assay Cascades

For a CRO developing high-throughput ADME assays, this compound represents an excellent low-LogP (0.9), moderate-TPSA calibration standard. Its well-defined physicochemical profile, derived from PubChem data, allows its use as a reference compound to calibrate kinetic solubility, permeability (PAMPA/Caco-2), and metabolic stability assays. Its structural similarity to active anticancer agents makes it a more biologically relevant control than traditional drug standards (e.g., propranolol), thus improving the predictive power of the assay panel for oncology-focused client programs [4].

Quote Request

Request a Quote for N-(1-acetylindolin-6-yl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.